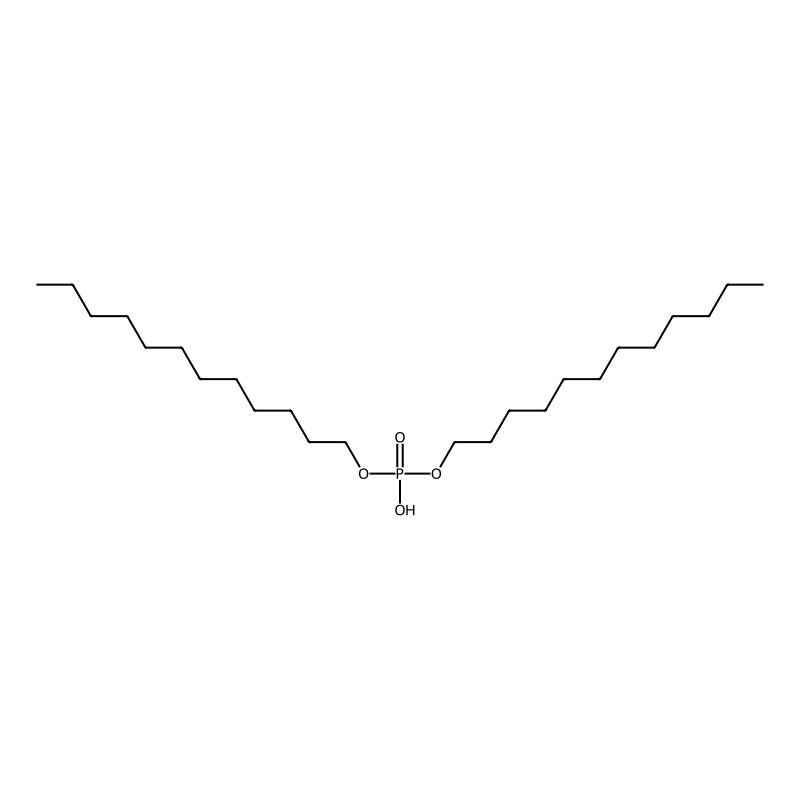Didodecyl hydrogen phosphate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Historical Use as a Biocide:
DDHP was once investigated for its potential as an antimicrobial agent [Source: PubChem, National Institutes of Health (.gov) ]. However, further research revealed its ineffectiveness against most microorganisms, leading to the abandonment of this application.
Potential Application in Membrane Separation Processes:
Environmental Concerns and Safety Considerations:
DDHP is classified as a hazardous substance due to potential environmental and health risks [Source: The National Toxicology Program (NTP) ]. It is considered harmful if swallowed, inhaled, or absorbed through the skin and can cause eye irritation [Source: PubChem, National Institutes of Health (.gov) ]. These factors have discouraged widespread use in research settings.
Didodecyl hydrogen phosphate is an organic compound with the molecular formula C24H51O4P and a molecular weight of approximately 434.64 g/mol. It is classified as a phosphate ester, specifically a diester of dodecanol and phosphoric acid. The compound is characterized by its long hydrophobic alkyl chains, which contribute to its surfactant properties, making it useful in various applications, particularly in the fields of biochemistry and materials science. Didodecyl hydrogen phosphate appears as a viscous liquid or solid depending on temperature, with a melting point around 59 °C .
The mechanism of action of DDHP depends on the specific application. Here are two potential areas of interest:
- Metal ion extraction: Due to its structure, DDHP can form complexes with metal ions. This property makes it a potential candidate for solvent extraction processes used to separate and purify metals. The exact mechanism involves interactions between the phosphate group and the metal ion, influenced by the steric hindrance of the dodecyl chains.
- Antistatic agent: In textile processing, DDHP was used as an antistatic agent. The mechanism likely involves the molecule interacting with the fiber surface, reducing the buildup of static electricity []. However, its use in this application has diminished.
- Hydrolysis: In the presence of water and enzymes (such as phosphatases), didodecyl hydrogen phosphate can be hydrolyzed to release dodecanol and phosphoric acid. This reaction is significant in biological systems where phosphate esters are metabolized.
- Transesterification: The compound can react with alcohols to form new ester bonds, which is useful in synthetic organic chemistry for modifying its properties or creating derivatives.
- Dephosphorylation: Under certain conditions, didodecyl hydrogen phosphate may lose its phosphate group, leading to the formation of dodecanol.
Didodecyl hydrogen phosphate exhibits biological activity primarily due to its surfactant properties. As a surfactant, it can affect cell membrane integrity and influence cellular processes such as absorption and permeability. It has been studied for its potential use in drug delivery systems due to its ability to encapsulate hydrophobic drugs and facilitate their transport across biological membranes. Additionally, its hydrolysis products may have further biological implications, particularly in metabolic pathways involving phosphates .
Didodecyl hydrogen phosphate can be synthesized through several methods:
- Direct Esterification: This method involves reacting dodecanol with phosphorus oxychloride or phosphoric acid under controlled conditions to form the ester. The reaction typically requires an acid catalyst and is conducted under reflux.
- Transesterification: Dodecanol can be reacted with an existing phosphate ester in the presence of a base catalyst to produce didodecyl hydrogen phosphate.
- Phosphorylation: Dodecanol can be treated with phosphorus pentoxide or similar reagents to introduce the phosphate group directly.
These methods allow for the production of high-purity didodecyl hydrogen phosphate suitable for various applications .
Didodecyl hydrogen phosphate finds utility in several areas:
- Surfactants: Due to its amphiphilic nature, it is used in formulating surfactants for detergents and emulsifiers.
- Drug Delivery Systems: Its ability to encapsulate hydrophobic drugs makes it valuable in pharmaceutical formulations aimed at improving bioavailability.
- Corrosion Inhibitors: It can be used in coatings and treatments to protect metals from corrosion.
- Biochemical Research: As a reagent, it plays a role in studying membrane dynamics and cellular interactions.
Studies on the interactions of didodecyl hydrogen phosphate often focus on its effects on biological membranes and cellular systems. It has been shown to alter membrane fluidity and permeability, which can impact cellular uptake mechanisms for drugs or nutrients. Interaction studies also highlight its potential role in modifying protein behavior at membrane interfaces, which is crucial for understanding cell signaling pathways and drug action mechanisms .
Several compounds share structural characteristics with didodecyl hydrogen phosphate, primarily other alkyl phosphates or phospholipids. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Dodecyl phosphate | C12H27O4P | Shorter alkyl chain; commonly used as a surfactant |
| Tridodecyl phosphate | C36H75O4P | Longer alkyl chains; higher hydrophobicity |
| Octadecyl hydrogen phosphate | C18H39O4P | Contains an 18-carbon chain; used in lipid bilayers |
Didodecyl hydrogen phosphate is unique due to its specific chain length and properties that make it particularly effective as both a surfactant and a drug delivery agent. Its longer dodecyl chains provide enhanced hydrophobic interactions compared to shorter-chain analogs, while still being versatile enough for various biochemical applications .
Color/Form
XLogP3
LogP
Melting Point
UNII
GHS Hazard Statements
H314 (51.85%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H319 (48.15%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Vapor Pressure
Pictograms


Corrosive;Irritant
Other CAS
Wikipedia
Methods of Manufacturing
Reaction of phosphorus oxychloride and dodecyl alcohol followed by hydrolysis
General Manufacturing Information
Not known to be domestically produced or imported in substantial quantities








